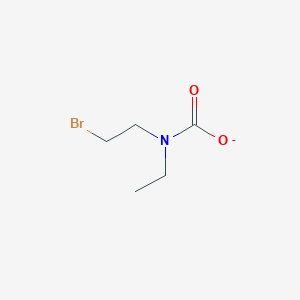

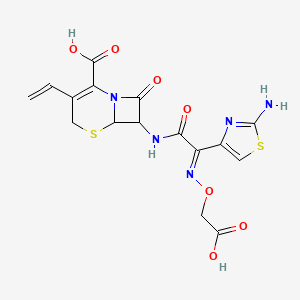

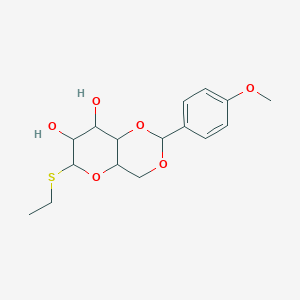

![molecular formula C25H24F3NO2 B12291341 2-[2-[4-[(Z)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol](/img/structure/B12291341.png)

2-[2-[4-[(Z)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Panomifene is a nonsteroidal selective estrogen receptor modulator of the triphenylethylene group, related to tamoxifen. It was developed as an antineoplastic agent by Egis Pharmaceuticals and IVAX Drug Research Institute in the 1990s for the treatment of breast cancer. it was never marketed as it reached phase II clinical trials before development was terminated .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Panomifene involves a highly regio- and stereoselective carbometalation reaction of fluoroalkylated internal alkynes with organocopper reagents. This reaction is utilized successfully in the short, stereoselective total synthesis of Panomifene .

Industrial Production Methods: There is limited information available on the industrial production methods of Panomifene, as it was never marketed and its development was terminated during clinical trials .

Análisis De Reacciones Químicas

Types of Reactions: Panomifene undergoes various types of reactions, including hydroxylation and side chain modifications. These reactions are primarily studied in vitro using liver microsomes from different species .

Common Reagents and Conditions: The common reagents used in the synthesis of Panomifene include organocopper reagents for the carbometalation reaction . The reaction conditions involve the use of fluoroalkylated internal alkynes and organocopper reagents under regio- and stereoselective conditions .

Major Products Formed: The major products formed from the reactions of Panomifene include hydroxylated derivatives and side chain modified compounds. For example, 4-hydroxy-Panomifene is one of the metabolites produced during its metabolism .

Aplicaciones Científicas De Investigación

Panomifene has been primarily studied for its antiestrogenic activity and potential use in the treatment of hormone-dependent tumors, such as breast cancer . Its metabolism has been investigated using liver microsomes from various species, including mouse, rat, dog, and human . The compound has also been studied for its potential to inhibit estrogen receptors and its effects on hormone-dependent pathways .

Mecanismo De Acción

Panomifene exerts its effects by acting as a selective estrogen receptor modulator. It binds to estrogen receptors and inhibits their activity, thereby blocking the effects of estrogen on target tissues . This mechanism is similar to that of tamoxifen, another selective estrogen receptor modulator .

Comparación Con Compuestos Similares

Similar Compounds:

- Tamoxifen

- Raloxifene

- Toremifene

Uniqueness of Panomifene: Panomifene is unique in its structure and metabolism compared to other selective estrogen receptor modulators. While it shares similarities with tamoxifen, such as its antiestrogenic activity and mechanism of action, the rate of biotransformation of Panomifene is slower than that of tamoxifen . Additionally, Panomifene produces different metabolites, such as 4-hydroxy-Panomifene, which is not a major metabolite of tamoxifen .

Propiedades

Fórmula molecular |

C25H24F3NO2 |

|---|---|

Peso molecular |

427.5 g/mol |

Nombre IUPAC |

2-[2-[4-[(Z)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol |

InChI |

InChI=1S/C25H24F3NO2/c26-25(27,28)24(21-9-5-2-6-10-21)23(19-7-3-1-4-8-19)20-11-13-22(14-12-20)31-18-16-29-15-17-30/h1-14,29-30H,15-18H2/b24-23- |

Clave InChI |

MHXVDXXARZCVRK-VHXPQNKSSA-N |

SMILES isomérico |

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C(F)(F)F)/C3=CC=C(C=C3)OCCNCCO |

SMILES canónico |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(F)(F)F)C3=CC=C(C=C3)OCCNCCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

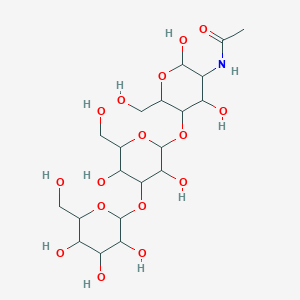

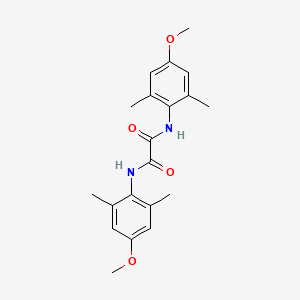

![4-[2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid](/img/structure/B12291274.png)

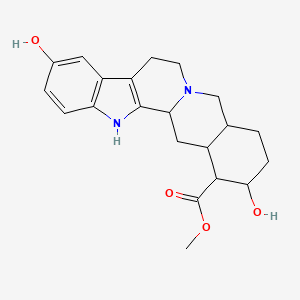

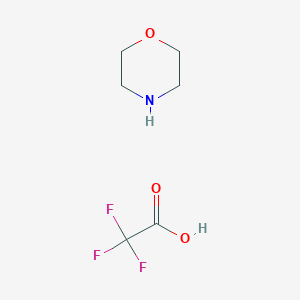

![3-[8-[2-[Cyclohexylmethyl(2,3-dihydroxypropanoyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B12291292.png)

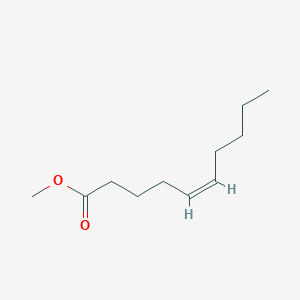

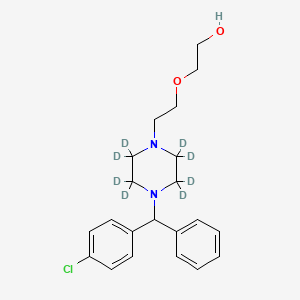

![(2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-6-phenylmethoxy-3H-inden-1-one](/img/structure/B12291302.png)

![(2E)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;perchlorate](/img/structure/B12291316.png)

![4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B12291334.png)